![molecular formula C24H23N5O3 B3003150 8-(2-羟基苯基)-1,6,7-三甲基-3-(3-甲基苄基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 919030-70-9](/img/structure/B3003150.png)
8-(2-羟基苯基)-1,6,7-三甲基-3-(3-甲基苄基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biochemical substances .
Molecular Structure Analysis
The compound contains an imidazo[2,1-f]purine moiety, which is a fused ring system incorporating an imidazole ring and a purine ring. It also has various substituents including a 2-hydroxyphenyl group, a 3-methylbenzyl group, and three methyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazole and purine rings, as well as the phenolic OH group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenolic OH group could enhance its solubility in polar solvents .科学研究应用
Organic Light Emitting Devices (OLEDs)
Compounds with strong fluorescence properties, like the one , are often studied for their potential use in OLEDs. The presence of a hydroxyphenyl group can contribute to strong fluorescence, which is crucial for the development of efficient and bright OLEDs .
Electroluminescent Devices
Similar to OLEDs, electroluminescent devices require materials that can emit light upon electrical stimulation. The structural features of this compound, particularly the imidazo[2,1-f]purine moiety, could be explored for creating new electroluminescent materials with unique emission properties .
Laser Dyes
The compound’s ability to absorb energy and undergo electronic transitions under UV light exposure makes it a candidate for laser dyes. These dyes are used in various laser applications, including medical lasers and laser imaging .
Plastic Scintillation Applications
In radiation detection, scintillators are used to detect and measure ionizing radiation. The compound’s fluorescent properties might be harnessed to develop new plastic scintillators with improved efficiency and stability .
Herbicides
Chemical compounds with specific structural characteristics can act as herbicides by inhibiting crucial biological pathways in plants. Research into the bioactivity of this compound could lead to the development of new herbicidal formulations .
Eyeglass Lenses
The UV absorption characteristics of the compound suggest potential applications in the manufacturing of eyeglass lenses. Incorporating such compounds into lenses could provide better protection against harmful UV rays .
Cosmetics
Compounds with photoprotective properties are often added to cosmetic products to prevent skin damage from UV light. The compound’s structure indicates that it could be useful in this application, offering protection while also potentially improving the stability of the cosmetic formulation .
Photographic Applications
The compound’s interaction with light also makes it a subject of interest for photographic applications, where it could be used in the development of new types of photographic films or papers that respond differently to light exposure .
作用机制
未来方向
属性
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-8-7-9-17(12-14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-10-5-6-11-19(18)30/h5-12,30H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMIJUJRNOBFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
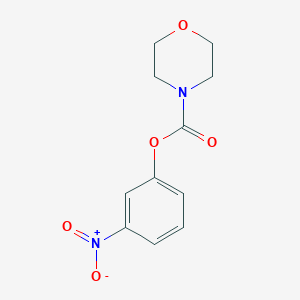
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)
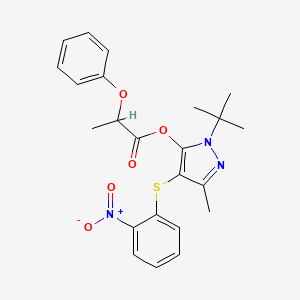

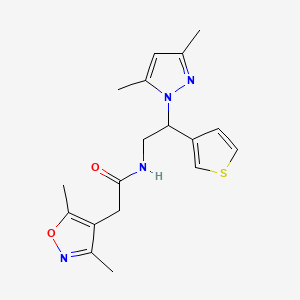
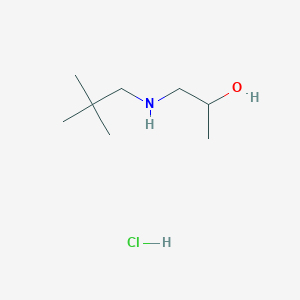
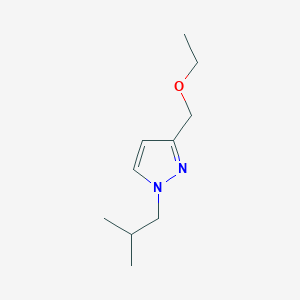

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)